N-(3-Fluorophenyl)piperidin-4-amine hydrochloride
Overview
Description
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is an organic compound with the molecular formula C11H16ClFN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a fluorophenyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride typically involves the reaction of 3-fluoroaniline with piperidine under specific conditions. One common method includes the following steps:
Nucleophilic Substitution: 3-fluoroaniline reacts with piperidine in the presence of a base such as sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)piperidin-4-amine dihydrochloride
- N-(2-Fluorophenyl)piperidin-4-amine hydrochloride
Uniqueness
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional difference can lead to variations in binding affinity, selectivity, and overall efficacy in various applications.
Biological Activity
N-(3-Fluorophenyl)piperidin-4-amine hydrochloride is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom at the meta position significantly influences its chemical reactivity and biological interactions. The hydrochloride form enhances its solubility, making it suitable for various applications in research and pharmaceuticals.
Property | Value |
---|---|
Molecular Formula | CHClFN |
Molecular Weight | 232.69 g/mol |
Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group enhances binding affinity and selectivity towards these targets, leading to various pharmacological effects.
Key Mechanisms:
- Receptor Binding : The compound is investigated for its potential to bind to various neurotransmitter receptors, including opioid receptors, which are crucial for pain modulation.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, thus influencing physiological processes.
Pharmacological Studies
- Opioid Receptor Activity : Research has shown that derivatives of piperidine compounds exhibit significant activity at opioid receptors. This compound has been explored as a potential analgesic agent with reduced side effects compared to traditional opioids .
- Antiparasitic Activity : A study on similar compounds indicated that modifications in the piperidine structure could enhance antiparasitic activity against malaria parasites by targeting PfATP4, an essential enzyme for parasite survival .
- Structural Optimization : Investigations into the structure-activity relationship (SAR) have demonstrated that variations in substitution patterns can lead to significant differences in biological activity. For instance, positional isomerism (the location of the fluorine atom) affects receptor binding and overall efficacy.
Case Study 1: Opioid Receptor Ligands
In a study focusing on N-aryl-N-piperidin-4-yl derivatives, this compound was identified as a promising candidate for developing new analgesics that minimize the adverse effects commonly associated with opioid medications .
Case Study 2: Antimalarial Research
Research aimed at optimizing compounds targeting PfATP4 revealed that modifications to the piperidine scaffold could improve both aqueous solubility and metabolic stability while maintaining potent antiparasitic activity. This highlights the potential role of this compound in developing new treatments for malaria .
Properties
IUPAC Name |
N-(3-fluorophenyl)piperidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPUPLRTQYVYDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90705279 | |
Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923565-91-7 | |
Record name | N-(3-Fluorophenyl)piperidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90705279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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